2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Crystallography Structural Biology Solid-State Chemistry

This 2-aminothiophene-3-carbonitrile is essential for A1AR allosteric modulator SAR, where the 4-methylphenyl motif is critical for activity. Its non-planar conformation and defined crystal structure enable computational docking and thieno[2,3-d]pyrimidine synthesis. Ensure experimental continuity with this specific, high-purity building block.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 86604-37-7
Cat. No. B1279881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
CAS86604-37-7
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=C2C#N)N
InChIInChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3
InChIKeyHLSQWKBDECORJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7) – Core Chemical Identity and Procurement Context


2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7, molecular formula C12H10N2S, molecular weight 214.29) is a 2-aminothiophene-3-carbonitrile derivative synthesized via the Gewald reaction [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry for constructing biologically active fused heterocycles, including thieno[2,3-d]pyrimidines [2]. The compound features an electron-donating 4-methylphenyl group at the 4-position, an amino group at the 2-position, and a cyano group at the 3-position, which collectively modulate electronic properties and reactivity [3].

Why 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7) Cannot Be Interchanged with Close Analogs


Substitution at the 4-aryl position critically influences both electronic properties and biological target engagement among 2-aminothiophene-3-carbonitriles. Density functional theory (DFT) studies on the closely related pair 2-amino-4-phenylthiophene-3-carbonitrile (A1) and 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (A2) demonstrate that changing the 4-aryl substituent alters frontier molecular orbital energies (HOMO-LUMO gaps) and electrostatic potential surfaces, which in turn modulate reactivity and molecular recognition [1]. The 4-methylphenyl substituent in the target compound imparts distinct steric and electronic characteristics compared to unsubstituted phenyl, halogenated phenyl, or amino-substituted phenyl analogs. Consequently, simply substituting an alternative 2-aminothiophene-3-carbonitrile analog without validating the specific 4-aryl substitution profile risks altering synthetic yields in downstream heterocycle construction, shifting binding affinities in receptor-based assays, and compromising the integrity of structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7) vs. Closest Analogs


Crystal Structure and Solid-State Conformation of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Single-crystal X-ray diffraction establishes the solid-state conformation of 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile. The compound crystallizes in the monoclinic space group P21/n with three molecules in the asymmetric unit (Z = 12). The dihedral angles between the thiophene and 4-methylphenyl rings are 42.3(3)°, 42.0(3)°, and 48.9(2)°, indicating a non-planar geometry that differs from the more planar conformations observed in unsubstituted phenyl analogs due to steric interactions of the methyl group [1].

Crystallography Structural Biology Solid-State Chemistry

DFT-Derived Electronic Properties of 4-Aryl Substituted 2-Aminothiophene-3-carbonitriles

Density functional theory (DFT) calculations at the M06-2x/6-311++G(d,p) level on 2-amino-4-phenylthiophene-3-carbonitrile (A1) and 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (A2) demonstrate that 4-aryl substitution modulates frontier orbital energies. The HOMO-LUMO energy gaps calculated for these analogs indicate that electron-donating groups (such as methyl) increase the HOMO energy and reduce the gap compared to electron-withdrawing groups, thereby influencing chemical reactivity and molecular recognition [1].

Computational Chemistry Molecular Modeling Electronic Properties

Allosteric Modulation Potential of 4-Methylphenyl Substituted 2-Aminothiophenes

Derivatives of 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile have been explored as allosteric enhancers of the adenosine A1 receptor (A1AR), a G protein-coupled receptor implicated in cardiovascular and neurological disorders. Structurally related 2-amino-3-benzoylthiophenes with 4-methylphenyl substitution demonstrate A1AR allosteric enhancement activity, whereas unsubstituted phenyl analogs show reduced or negligible allosteric modulation [1]. This class-level SAR trend indicates that the 4-methylphenyl group is a privileged substructure for A1AR allosteric modulation.

GPCR Modulation Adenosine Receptors Allosteric Pharmacology

Validated Application Scenarios for 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7)


Synthesis of 5-Arylthieno[2,3-d]pyrimidin-4-amines via Gewald-Derived Building Blocks

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile serves as a validated building block for constructing thieno[2,3-d]pyrimidine scaffolds. The compound undergoes cyclocondensation with formamidine acetate to yield 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine. This synthetic route has been established for a series of 4-aryl substituted analogs, confirming that the 2-aminothiophene-3-carbonitrile core with diverse 4-aryl groups is a robust intermediate for accessing fused heterocyclic systems with potential kinase inhibitory activity [1]. The non-planar conformation of the 4-methylphenyl group (dihedral angle 42-49°) does not impede this transformation, demonstrating synthetic versatility.

Structure-Activity Relationship (SAR) Exploration of Adenosine A1 Receptor Allosteric Modulators

Within the 2-aminothiophene chemotype, the 4-methylphenyl substituent is a privileged motif for adenosine A1 receptor (A1AR) allosteric modulation. Researchers developing A1AR positive allosteric modulators (PAMs) for cardiovascular or neuroprotective applications require the specific 4-methylphenyl analog to maintain SAR continuity. Substituting alternative 4-aryl groups (e.g., unsubstituted phenyl, 4-chlorophenyl) abolishes or significantly attenuates allosteric enhancement activity [1]. The compound's non-planar conformation may contribute to a unique binding pose within the allosteric pocket.

Computational Chemistry and Molecular Docking Studies of 2-Aminothiophene Derivatives

The compound's defined crystal structure (monoclinic P21/n, three molecules per asymmetric unit) provides an experimentally validated starting geometry for molecular docking and molecular dynamics simulations. Computational studies on 2-amino-4-arylthiophene-3-carbonitriles have demonstrated that the 4-aryl substituent significantly influences binding poses and affinity scores against targets such as hepatitis C NS5B polymerase (docking scores < -6.10 kcal/mol for phenyl and 4-chlorophenyl analogs) [1]. The 4-methylphenyl analog offers a distinct electrostatic potential surface for virtual screening campaigns targeting kinases, GPCRs, or viral polymerases.

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